
tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The initial step involves the formation of the quinoxaline core through the condensation of an appropriate diamine with a diketone. This reaction is usually carried out under acidic conditions to facilitate the formation of the heterocyclic ring.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective reduction reaction. Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to achieve this transformation.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. This can lead to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ethers and esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain neurological disorders due to its interaction with specific receptors in the brain.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4aS,5R,8aS)-8a-[(2S)-2-{N-[(tert-butoxy)carbonyl]-2-(trimethylsilyl)ethanesulfonamido}-8-(oxan-2-yloxy)octa-3-in-1-yl]-2-(4-methoxyphenyl)-1-oxo-1,2,3,4,4a,5,6,8a-octahydroisoquinolin-5-yl acetate
- 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Uniqueness
tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
tert-butyl (4aS,5R,8aS)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-7-14-11-9(15)5-4-6-10(11)16/h9-11,14,16H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 |
Clave InChI |
KPPATZYVVKCOPW-AXFHLTTASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC[C@H]2O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



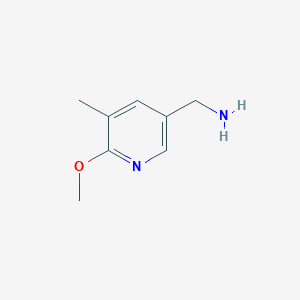
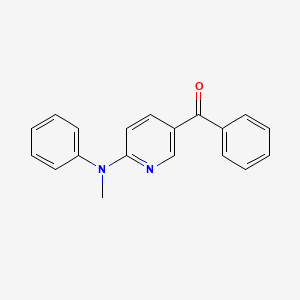
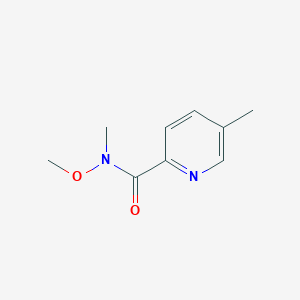
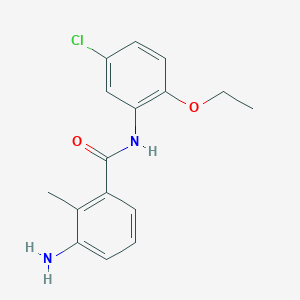

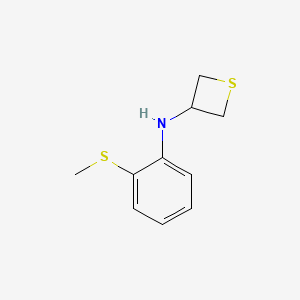
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
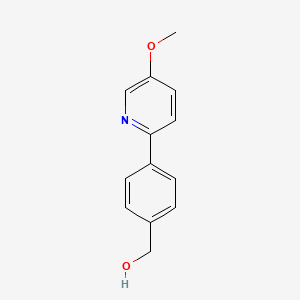
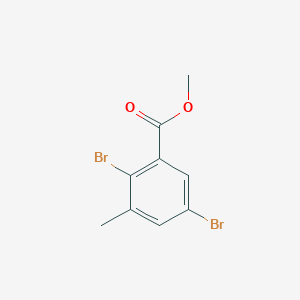
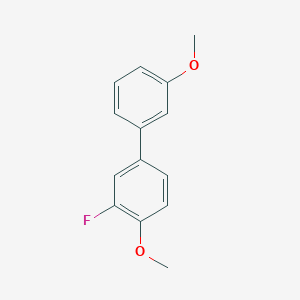
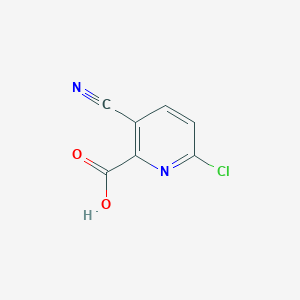
![2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol](/img/structure/B13000775.png)

